molecular formula C8H15NO2 B13638882 Rel-methyl 2-((1S,2R)-2-aminocyclopentyl)acetate

Rel-methyl 2-((1S,2R)-2-aminocyclopentyl)acetate

Cat. No.: B13638882
M. Wt: 157.21 g/mol
InChI Key: GOXQSRXZLSAEBD-NKWVEPMBSA-N
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Description

rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate is a chemical compound with the molecular formula C8H15NO2 It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate typically involves the reaction of cyclopentanone with methylamine, followed by esterification with methanol. The reaction conditions often require a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The process can be summarized as follows:

    Cyclopentanone + Methylamine: This step involves the formation of an imine intermediate.

    Esterification with Methanol: The imine intermediate is then esterified with methanol in the presence of a catalyst to yield rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate.

Industrial Production Methods

Industrial production of rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted amines or esters.

Scientific Research Applications

rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-methyl 2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate
  • methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride

Uniqueness

rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate

InChI

InChI=1S/C8H15NO2/c1-11-8(10)5-6-3-2-4-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1

InChI Key

GOXQSRXZLSAEBD-NKWVEPMBSA-N

Isomeric SMILES

COC(=O)C[C@@H]1CCC[C@H]1N

Canonical SMILES

COC(=O)CC1CCCC1N

Origin of Product

United States

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